Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Chiral resolution Stereochemistry Pharmaceutical intermediates

Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 82586-59-2) is a chiral 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH) derivative featuring a benzyl ester protecting group at the 3-position and methoxy substituents at the 6- and 7-positions of the isoquinoline core. This compound serves as a critical protected intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Moexipril, where its (3S)-stereochemistry is essential for the activity of the final drug substance.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
CAS No. 82586-59-2
Cat. No. B1590569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
CAS82586-59-2
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CNC(CC2=C1)C(=O)OCC3=CC=CC=C3)OC
InChIInChI=1S/C19H21NO4/c1-22-17-9-14-8-16(20-11-15(14)10-18(17)23-2)19(21)24-12-13-6-4-3-5-7-13/h3-7,9-10,16,20H,8,11-12H2,1-2H3
InChIKeyBKYMGLDEHRTSOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 82586-59-2): A Key Chiral Intermediate for Moexipril and Tetrahydroisoquinoline-Based Drug Discovery


Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 82586-59-2) is a chiral 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH) derivative featuring a benzyl ester protecting group at the 3-position and methoxy substituents at the 6- and 7-positions of the isoquinoline core [1]. This compound serves as a critical protected intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Moexipril, where its (3S)-stereochemistry is essential for the activity of the final drug substance [2]. The tetrahydroisoquinoline scaffold is a privileged pharmacophore found in numerous bioactive molecules targeting diverse therapeutic areas including cardiovascular disease, oncology, and neurological disorders , making this benzyl ester a versatile building block for medicinal chemistry and pharmaceutical process development.

Why Closely Related Tetrahydroisoquinoline-3-carboxylate Analogs Cannot Be Interchanged for Moexipril Synthesis Without Risking Stereochemical Integrity and Yield


While 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives share a common core scaffold, substitution at the benzyl ester position or modification of the 6,7-dimethoxy pattern introduces measurable differences in key properties relevant to downstream synthesis. The benzyl ester serves as a protective group that enables facile fractional crystallization for enantiomeric resolution — a process demonstrated to yield optically pure (3S)-THIQ-3-carboxylic acid from its benzyl ester p-toluenesulfonate salt [1]. In contrast, the corresponding tert-butyl ester requires different deprotection conditions (acidolysis) and the free carboxylic acid lacks the crystallinity needed for efficient resolution [1]. Furthermore, the 6,7-dimethoxy substitution pattern directly impacts electronic properties and reactivity compared to monomethoxy or unsubstituted analogs, as evidenced by differential carbonic anhydrase inhibitory profiles where dimethoxy derivatives showed distinct activity from their monomethoxy counterparts [2]. For procurement decisions in pharmaceutical intermediate supply chains, substituting a different ester (e.g., methyl or tert-butyl) or a des-methoxy analog introduces process revalidation requirements and potential stereochemical purity risks [3].

Quantitative Differentiation Evidence for Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Compared to Structural Analogs


Enantiomeric Resolution: Benzyl Ester Enables Crystallization-Driven Optical Purification Unattainable with Free Acid or Methyl Ester

The benzyl ester derivative enables facile fractional crystallization of its p-toluenesulfonate salt to obtain optically pure (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This resolution method is explicitly enabled by the benzyl ester protecting group, as the free carboxylic acid and the methyl ester do not form crystalline salts suitable for efficient enantiomeric separation under the same conditions [1]. The Pictet-Spengler cyclization used to construct the THIQ core inherently produces partial racemization; without the benzyl ester-mediated resolution, obtaining enantiomerically pure material requires alternative, often lower-yielding approaches [1].

Chiral resolution Stereochemistry Pharmaceutical intermediates Crystallization

Synthetic Efficiency in Moexipril Assembly: Benzyl Ester as the Preferred Carboxyl-Protected Intermediate Over tert-Butyl Ester

In the published synthetic route to Moexipril, benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (V) is condensed with N-substituted alanine derivative (IV) using triethylamine, HBT, and DCC in methylene chloride, followed by debenzylation via hydrogenation with H2 over Pd/C in THF to yield the final drug substance [1]. This benzyl ester route was selected over the alternative tert-butyl ester route for the industrial synthesis, likely due to the milder and more selective hydrogenolysis deprotection conditions compared to the trifluoroacetic acid cleavage required for tert-butyl esters, which may compromise acid-sensitive functionalities in the advanced intermediate [1]. A parallel route using tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (VIII) is documented but requires partial hydrolysis with trifluoroacetic acid for final deprotection [1].

ACE inhibitor synthesis Moexipril intermediate Peptide coupling Protecting group strategy

ACE Inhibitory Activity: (3S)-Stereochemistry Confirmed as Essential for Potency — The Benzyl Ester as the Source of Stereochemically Pure (3S)-THIQ Fragment

A systematic study of all four stereoisomers of 2-(3-mercapto-2-methylpropionyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6a) demonstrated that the (3S),(2S)-isomer is the most potent ACE inhibitor with an IC50 of 8.6 × 10⁻⁹ M, while the other three diastereomers showed reduced activity [1]. This study utilized both the benzyl ester (2b) and tert-butyl ester (2a) of THIQ-3-carboxylic acid as protected intermediates. The benzyl ester [(3S)-2b] was specifically used to prepare the most potent (3S),(2S)-isomer through reaction with optically active 3-benzoylthio-2-methylpropionyl chloride (3a), followed by fractional crystallization and deprotection [1]. This finding quantitatively establishes that the (3S)-configuration provided by the resolved benzyl ester intermediate is indispensable for achieving the low-nanomolar ACE inhibitory potency required in the final drug.

ACE inhibition Stereochemistry-activity relationship Moexipril potency Diastereomer comparison

Physicochemical Profile: Computed LogP, Rotatable Bond Count, and H-Bond Donor/Acceptor Properties Distinguish This Benzyl Ester from Smaller Ester Analogs

The benzyl 6,7-dimethoxy-THIQ-3-carboxylate has a computed XLogP3-AA of 2.7, a molecular weight of 327.4 g/mol, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 6 rotatable bonds [1]. These physicochemical properties differ substantially from those of smaller ester analogs: the methyl ester (MW ~251 g/mol) and the free carboxylic acid (MW ~237 g/mol) have lower lipophilicity and different solubility profiles. The benzyl ester's higher LogP facilitates organic-phase extraction and chromatographic purification during intermediate isolation, while its crystalline nature (as the free base or p-toluenesulfonate salt) enables purification by recrystallization [2]. The 6,7-dimethoxy substitution contributes to the compound's moderate lipophilicity and influences its chromatographic behavior relative to des-methoxy THIQ analogs.

Lipophilicity Drug-likeness Physicochemical properties Intermediate handling

6,7-Dimethoxy Substitution Pattern Contributes to Differential Biological Target Engagement Compared to Monomethoxy and Unsubstituted THIQ Analogs

In a systematic SAR study of 1,2,3,4-tetrahydroisoquinoline-2-sulfonamides as carbonic anhydrase inhibitors, 6,7-dimethoxy-substituted derivatives displayed a distinct inhibitory profile compared to their monomethoxy counterparts. The monomethoxy derivatives showed generally higher hCA inhibitory effects and, in specific cases (compounds 1b and 1h), achieved low nanomolar KI values with excellent selectivity for hCA IX and hCA XIV over hCA I and II [1]. This head-to-head comparison demonstrates that the 6,7-dimethoxy pattern is not interchangeable with monomethoxy substitution; the degree and position of methoxy substitution on the THIQ core produce quantifiably different biological outcomes. For the benzyl ester intermediate used in Moexipril synthesis, the 6,7-dimethoxy pattern is structurally essential as it maps directly to the substitution pattern of the final drug substance.

Structure-activity relationship Carbonic anhydrase inhibition Selectivity profiling THIQ pharmacophore

Application Scenarios Where Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Demonstrates Clear Procurement Advantage


GMP-Compliant Moexipril API Manufacturing: The Validated Intermediate

This benzyl ester is the documented intermediate in the convergent synthesis of Moexipril hydrochloride, the active pharmaceutical ingredient in Univasc and Perdix [1]. Its (3S)-stereochemistry is critical for producing the pharmacologically active diastereomer, as demonstrated by the 8.6 nM IC50 achieved by the (3S),(2S)-configured ACE inhibitor prepared from this scaffold [2]. Pharmaceutical manufacturers maintaining validated processes cannot substitute alternative intermediates without costly revalidation; the benzyl ester's established role in the industrial route makes it the only directly substitutable intermediate for Moexipril production.

Enantioselective Synthesis of THIQ-3-Carboxylic Acid-Derived Drug Candidates Requiring High Optical Purity

The benzyl ester uniquely enables fractional crystallization-based enantiomeric resolution via its p-toluenesulfonate salt, a method that cannot be replicated with free acid or methyl ester intermediates [1]. This is particularly valuable for medicinal chemistry programs exploring THIQ-3-carboxylic acid derivatives as HDAC inhibitors, where the THIQ scaffold bearing hydroxamic acid moieties has shown mid-nanomolar IC50 values against HDAC8 and in vivo antitumor activity in MDA-MB-231 xenograft models [2]. Researchers requiring enantiomerically pure THIQ-3-carboxylic acid building blocks benefit from the benzyl ester's crystallization-enabled purification.

Parallel Synthesis and Library Construction of 6,7-Dimethoxy-THIQ Derivatives via Pictet-Spengler Chemistry

The 6,7-dimethoxy-THIQ core accessed via Pictet-Spengler condensation can be synthesized in >80% yield using both solution-phase and solid-phase parallel synthesis approaches [1]. The benzyl ester at the 3-position provides a versatile handle for subsequent diversification — the ester can be cleaved to the free acid for further functionalization, or retained as a protecting group during N-acylation or N-alkylation steps on the tetrahydroisoquinoline nitrogen. This synthetic versatility, combined with the scaffold's demonstrated biological relevance across multiple target classes (ACE, HDAC, carbonic anhydrase, P-gp), makes the benzyl ester an efficient starting point for focused library synthesis.

Process Development and Scale-Up Studies for Protected THIQ-3-Carboxylic Acid Intermediates

The benzyl ester's favorable LogP (2.7) and its ability to form crystalline salts facilitate purification at scale via extraction and recrystallization, without requiring chromatographic separation [1][2]. In process chemistry environments where cost-efficient purification is paramount, this intermediate offers practical handling advantages over lower-molecular-weight esters (methyl, ethyl) that may not crystallize as readily. The established hydrogenolysis deprotection (H2, Pd/C) is a standard unit operation in pharmaceutical manufacturing, further supporting its suitability for technology transfer from laboratory to pilot plant scale [2].

Quote Request

Request a Quote for Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.